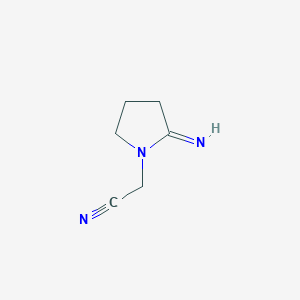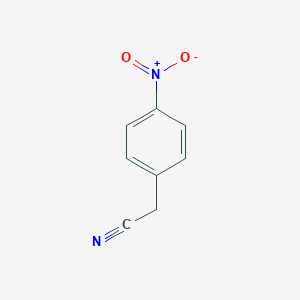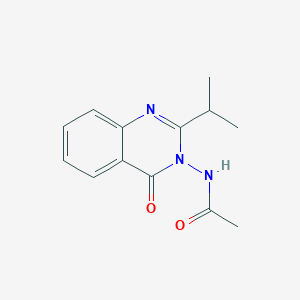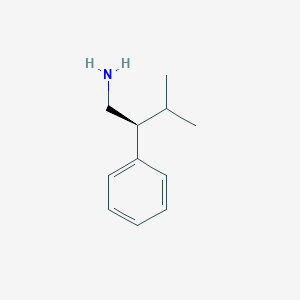![molecular formula C9H15NO B121217 N-Methylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 146509-38-8](/img/structure/B121217.png)
N-Methylbicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylbicyclo[2.2.1]heptane-2-carboxamide, also known as MEM, is a synthetic compound that has been extensively studied for its potential use in scientific research. MEM is a cyclic amide that is structurally similar to other compounds such as cyclohexylamine and norbornane.
Mechanism of Action
The exact mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to interact with certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to changes in neuronal activity and neurotransmitter release, which may have implications for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-Methylbicyclo[2.2.1]heptane-2-carboxamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. For example, N-Methylbicyclo[2.2.1]heptane-2-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which may be related to its potential use as an antidepressant. N-Methylbicyclo[2.2.1]heptane-2-carboxamide has also been shown to have analgesic properties, as it can reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high purity and stability, which makes it easier to control and manipulate. N-Methylbicyclo[2.2.1]heptane-2-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-Methylbicyclo[2.2.1]heptane-2-carboxamide is its potential toxicity, as high doses can cause damage to certain organs and tissues.
Future Directions
There are several future directions for research on N-Methylbicyclo[2.2.1]heptane-2-carboxamide, including its potential use in drug discovery and its role in neurological disorders. One area of interest is the development of N-Methylbicyclo[2.2.1]heptane-2-carboxamide-based drugs for the treatment of depression and other mood disorders. Another area of research is the study of N-Methylbicyclo[2.2.1]heptane-2-carboxamide's effects on learning and memory, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, N-Methylbicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and potential applications make it an important area of study for researchers in various fields. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks promising for this intriguing compound.
Synthesis Methods
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of norbornene with methylamine in the presence of a palladium catalyst. The resulting product is then converted to N-Methylbicyclo[2.2.1]heptane-2-carboxamide through a series of steps involving hydrogenation, hydrolysis, and purification. The yield of N-Methylbicyclo[2.2.1]heptane-2-carboxamide can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reactant concentrations.
Scientific Research Applications
N-Methylbicyclo[2.2.1]heptane-2-carboxamide has been used in various scientific research studies due to its unique chemical properties. One of its primary applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. N-Methylbicyclo[2.2.1]heptane-2-carboxamide has also been studied for its potential use in drug discovery, as it has been shown to interact with certain receptors in the brain.
properties
CAS RN |
146509-38-8 |
|---|---|
Product Name |
N-Methylbicyclo[2.2.1]heptane-2-carboxamide |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H,10,11) |
InChI Key |
ZIKKGONIMCSXQA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC2CCC1C2 |
Canonical SMILES |
CNC(=O)C1CC2CCC1C2 |
synonyms |
Bicyclo[2.2.1]heptane-2-carboxamide, N-methyl-, endo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)



![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)



![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)